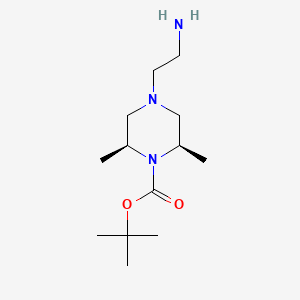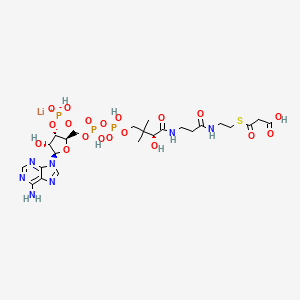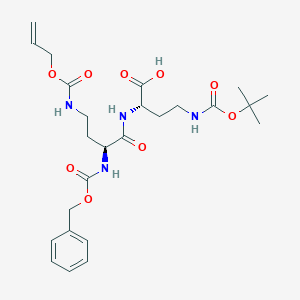![molecular formula C14H16FN3OS B12947263 3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one CAS No. 63397-81-9](/img/structure/B12947263.png)
3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a butyl group, a fluorobenzyl group, an imino group, and a thioxo group attached to an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with an isocyanate or carbodiimide under controlled conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Formation of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate compound with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production of 3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Sodium hydroxide or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The imino and thioxo groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The fluorobenzyl group may enhance its binding affinity and specificity towards certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-(4-fluorobenzyl)-1-[(5-methyl-2-thienyl)methyl]urea
- 3-Butyl-1-(4-fluorobenzyl)-1-[(6-methoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea
Uniqueness
3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioxo group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
特性
CAS番号 |
63397-81-9 |
|---|---|
分子式 |
C14H16FN3OS |
分子量 |
293.36 g/mol |
IUPAC名 |
3-butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16FN3OS/c1-2-3-8-17-13(19)12(16)18(14(17)20)9-10-4-6-11(15)7-5-10/h4-7,16H,2-3,8-9H2,1H3 |
InChIキー |
VMQVPDIEULOCPP-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C(=N)N(C1=S)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)
![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)



![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)



![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)
